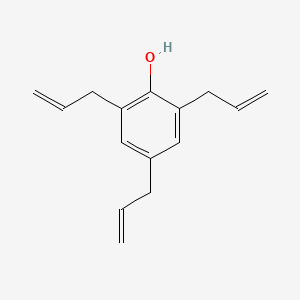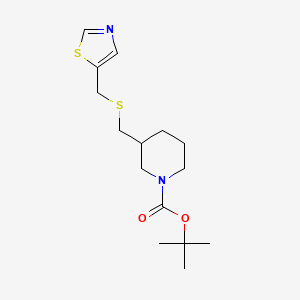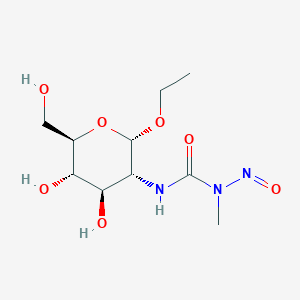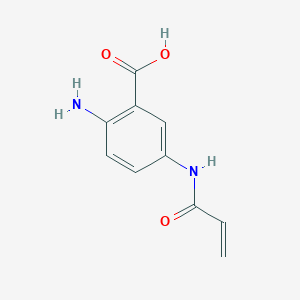
5-(Acryloylamino)-2-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acryloylamino)-2-aminobenzoic acid is a compound that combines the structural features of an acrylamide and an aminobenzoic acid. This compound is of interest due to its potential applications in various fields, including polymer chemistry, medicinal chemistry, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Acryloylamino)-2-aminobenzoic acid typically involves the reaction of 2-aminobenzoic acid with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-aminobenzoic acid+acryloyl chloride→5-(Acryloylamino)-2-aminobenzoic acid+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Acryloylamino)-2-aminobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the acrylamide moiety can produce amine derivatives .
Aplicaciones Científicas De Investigación
5-(Acryloylamino)-2-aminobenzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Acryloylamino)-2-aminobenzoic acid depends on its specific application. In polymer chemistry, the acrylamide moiety can undergo polymerization reactions to form cross-linked networks. In biological systems, the compound can interact with proteins and nucleic acids through covalent bonding, affecting their structure and function .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound vary depending on its use. For example, in drug delivery systems, the compound can target specific cells or tissues, releasing the active drug in a controlled manner .
Comparación Con Compuestos Similares
N-acryloyl-2-aminobenzoic acid: Similar in structure but lacks the additional amino group.
Acryloyl chloride: Used as a reagent in the synthesis of acrylamide derivatives.
2-aminobenzoic acid: The parent compound, which lacks the acrylamide moiety.
Uniqueness: 5-(Acryloylamino)-2-aminobenzoic acid is unique due to the presence of both an acrylamide and an aminobenzoic acid moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
2-amino-5-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5H,1,11H2,(H,12,13)(H,14,15) |
Clave InChI |
JAKZMIXQGHPCFY-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
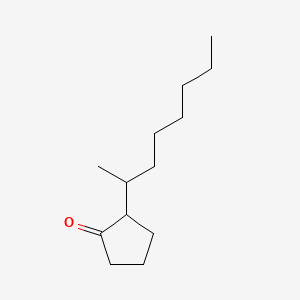
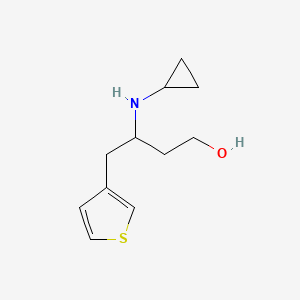
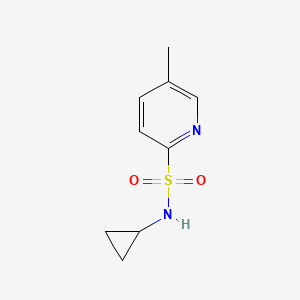
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
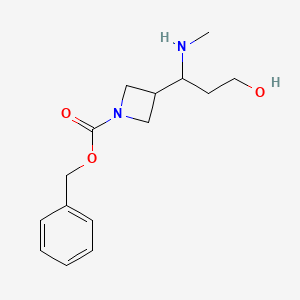
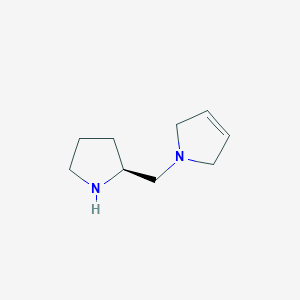
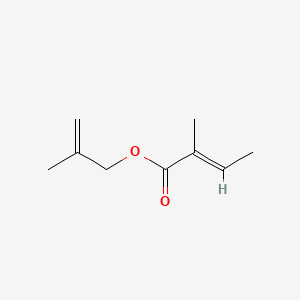
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)

